molecular formula C26H23BrN2O3S2 B11648711 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11648711
M. Wt: 555.5 g/mol
InChI Key: MVJIYVGQTCMINM-UHFFFAOYSA-N
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Description

The compound “5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one” is a complex organic molecule that features multiple functional groups, including bromophenyl, oxoethyl, sulfanyl, dimethyl, methylphenyl, oxa, thia, and diazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups and the overall molecular architecture. A possible synthetic route could include:

    Formation of the Bromophenyl Group: Starting with a bromobenzene derivative, the bromophenyl group can be introduced via electrophilic aromatic substitution.

    Oxoethyl Group Addition: The oxoethyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Sulfanyl Group Introduction: The sulfanyl group can be added via a nucleophilic substitution reaction using a thiol reagent.

    Cyclization and Formation of the Tricyclic Core: The formation of the tricyclic core can be achieved through a series of cyclization reactions, possibly involving intramolecular nucleophilic attacks and ring-closing metathesis.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions, including temperature, pressure, solvents, and catalysts. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the oxoethyl group would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound could be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its unique structure may interact with specific biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with enzymes, receptors, or other biological molecules, leading to potential drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
  • 5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and tricyclic structure. Compared to similar compounds, the presence of the bromophenyl group may impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H23BrN2O3S2

Molecular Weight

555.5 g/mol

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H23BrN2O3S2/c1-15-4-10-18(11-5-15)29-24(31)22-19-12-26(2,3)32-13-21(19)34-23(22)28-25(29)33-14-20(30)16-6-8-17(27)9-7-16/h4-11H,12-14H2,1-3H3

InChI Key

MVJIYVGQTCMINM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Br)SC5=C3CC(OC5)(C)C

Origin of Product

United States

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